2-Chlorobenzenemethanethiol

Quality Control Physicochemical Characterization Procurement Specification

2-Chlorobenzenemethanethiol, also known as 2-chlorobenzyl mercaptan (molecular formula C₇H₇ClS, MW 158.65), is an organosulfur compound belonging to the substituted benzenemethanethiol class. The compound is characterized by a thiol (-SH) group attached to a benzene ring substituted with a chlorine atom at the ortho position, and is supplied as a clear colorless to pale yellow liquid with a density of 1.221 g/mL at 25 °C and a boiling point of 120–121 °C at 25 mmHg.

Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
CAS No. 39718-00-8
Cat. No. B1580423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzenemethanethiol
CAS39718-00-8
Molecular FormulaC7H7ClS
Molecular Weight158.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS)Cl
InChIInChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
InChIKeyWWFIIZLHSNBNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzenemethanethiol (CAS 39718-00-8): Key Physicochemical and Hazard Data for Procurement Decisions


2-Chlorobenzenemethanethiol, also known as 2-chlorobenzyl mercaptan (molecular formula C₇H₇ClS, MW 158.65), is an organosulfur compound belonging to the substituted benzenemethanethiol class [1]. The compound is characterized by a thiol (-SH) group attached to a benzene ring substituted with a chlorine atom at the ortho position, and is supplied as a clear colorless to pale yellow liquid with a density of 1.221 g/mL at 25 °C and a boiling point of 120–121 °C at 25 mmHg . It is classified as an irritant and acute toxicant, with GHS hazard statements including H315, H319, H335, H302, and H331, and carries UN2810 transport classification [2].

Why Substituting 2-Chlorobenzenemethanethiol with Unsubstituted Benzyl Mercaptan or para-Chloro Isomers Can Alter Reaction Outcomes


The ortho-chloro substitution in 2-chlorobenzenemethanethiol introduces both steric hindrance and electronic effects that distinguish its reactivity from unsubstituted benzyl mercaptan and the para-chloro isomer. Studies on monosubstituted benzyl mercaptans demonstrate that reactivity in hydrogen-isotope exchange follows Hammett substituent correlations, with electron-withdrawing substituents enhancing reactivity [1]. Consequently, direct substitution with benzyl mercaptan (lacking the electron-withdrawing chlorine) or with the para-chloro isomer (which presents a different steric and electronic environment) cannot be assumed to yield identical kinetics or product distributions in nucleophilic substitution or surface functionalization applications. The following quantitative evidence documents these measurable differences.

Quantitative Comparative Evidence: 2-Chlorobenzenemethanethiol vs. Benzyl Mercaptan and Halogenated Analogs


Density and Boiling Point as Quality Control Indicators: Ortho-Chloro Substitution Differentiates from Benzyl Mercaptan and para-Chloro Isomer

The ortho-chloro substitution in 2-chlorobenzenemethanethiol results in a higher liquid density (1.221 g/mL at 25 °C) compared to the unsubstituted benzyl mercaptan (1.058 g/mL) and the para-chloro isomer (1.202 g/mL) . Conversely, the boiling point of 2-chlorobenzenemethanethiol (120–121 °C at 25 mmHg) is substantially lower than that of benzyl mercaptan (194–195 °C at atmospheric pressure) . These differences serve as orthogonal verification metrics for incoming material identity and purity.

Quality Control Physicochemical Characterization Procurement Specification

Self-Assembled Monolayer Formation on Gold: Ortho-Chloro Aromatic Thiols Enable Permanent Dipole Integration in Surface Science

2-Chlorobenzenemethanethiol has been specifically utilized to prepare monolayers by chemisorption from solution onto gold films vapor-deposited on optically polished glass plates . Research on benzenemethanethiol adsorbates on Au(111) substrates has included aromatic thiols with terminal chloro (-Cl) substituents as one of four functional groups (-H, -CH₃, -Cl, -CF₃) studied for their permanent dipole moment effects on I-V characteristics of molecular junctions [1]. While direct quantitative comparison of monolayer quality between 2-chloro and unsubstituted benzyl mercaptan was not located in the primary literature, the established utility of halogenated aromatic thiols in SAM formation provides a class-level differentiation from non-halogenated analogs for applications requiring specific surface electronic properties.

Surface Chemistry Self-Assembled Monolayers Materials Science

Acute Toxicity Profile: Ortho-Chloro Derivative Requires Enhanced Handling Protocols Compared to Non-Halogenated Benzyl Mercaptan

2-Chlorobenzenemethanethiol carries GHS hazard statements H302 (harmful if swallowed), H331 (toxic if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is classified as Acute Toxicity Category 3 for dermal exposure (H311) [1]. In contrast, benzyl mercaptan (CAS 100-53-8) is primarily classified as a combustible liquid and skin/eye irritant without the acute inhalation toxicity designation . The presence of the ortho-chloro substituent elevates the acute toxicity profile, necessitating more stringent engineering controls and personal protective equipment during handling.

Chemical Safety Hazard Assessment Laboratory Procurement

Refractive Index as an Isomer Discrimination Parameter: Ortho-Chloro (1.5904) Differentiates from para-Chloro (1.5893) and 2-Fluoro (1.5590)

The refractive index (n20/D) of 2-chlorobenzenemethanethiol is 1.5904 . This value is measurably distinct from the para-chloro isomer (1.5893) and from the ortho-fluoro analog 2-fluorobenzenemethanethiol (1.5590) . Refractive index provides a rapid, non-destructive optical method to confirm the correct ortho-chloro isomer upon receipt and to detect substitution errors involving close structural analogs.

Analytical Chemistry Quality Assurance Procurement Verification

Recommended Application Scenarios for 2-Chlorobenzenemethanethiol Based on Comparative Evidence


Surface Functionalization of Gold Electrodes and Sensors Requiring a Permanent Dipole Moment

When a self-assembled monolayer on gold must incorporate a permanent dipole moment for tuning interfacial electronic properties, 2-chlorobenzenemethanethiol is a suitable candidate. Its ortho-chloro substituent provides the dipole, and the thiol group enables robust chemisorption to gold surfaces . This differentiates it from unsubstituted benzyl mercaptan, which lacks the chlorine dipole, for applications such as molecular electronics or sensor surface modification [1].

Synthesis of Sulfur-Containing Heterocycles and Thioethers in Medicinal Chemistry

2-Chlorobenzenemethanethiol serves as a nucleophilic building block for introducing the 2-chlorobenzyl moiety into pharmaceutical intermediates . The ortho-chloro substitution can influence the electronic properties and metabolic stability of the final drug candidate. For medicinal chemistry programs requiring the specific ortho-chloro substitution pattern, direct use of 2-chlorobenzenemethanethiol avoids additional synthetic steps to install chlorine post-thioether formation.

Quality Control Verification of Incoming ortho-Chloro Substituted Thiol Reagents

The density (1.221 g/mL) and refractive index (1.5904) of 2-chlorobenzenemethanethiol provide clear, quantitative metrics to distinguish it from benzyl mercaptan (density 1.058 g/mL), the para-chloro isomer (density 1.202 g/mL, refractive index 1.5893), and the ortho-fluoro analog (refractive index 1.5590) [1]. These measurements can be performed rapidly upon receipt to confirm the correct material, reducing the risk of experimental failure due to isomeric or analog misidentification.

Laboratories Requiring Stringent Safety Protocols for Halogenated Thiols

Given its classification as toxic by inhalation (H331) and toxic in contact with skin (H311) , 2-chlorobenzenemethanethiol is appropriately selected for workflows where the enhanced hazard profile of the ortho-chloro derivative is acceptable and the required engineering controls (fume hood, appropriate PPE) are already in place. This distinguishes it from the less toxic benzyl mercaptan, which may be preferred for high-throughput or educational settings where handling simplicity is prioritized.

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